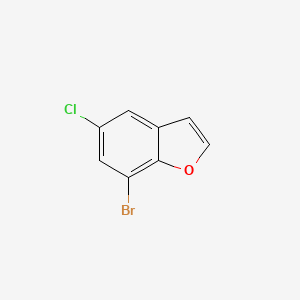

7-Bromo-5-chlorobenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFUTTNAUKQRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622876 | |

| Record name | 7-Bromo-5-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-07-5 | |

| Record name | 7-Bromo-5-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-Bromo-5-chlorobenzofuran

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Bromo-5-chlorobenzofuran (CAS No. 286836-07-5). As a halogenated heterocyclic compound, this compound serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, offers opportunities for selective functionalization. This document details its known physical and chemical characteristics, proposes a logical synthetic pathway, explores its utility in cross-coupling reactions, and provides essential safety information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are interested in the application of benzofuran derivatives.

Introduction and Strategic Importance

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of halogen atoms on the benzofuran core provides synthetic handles for elaboration into more complex molecular architectures, a common strategy in drug discovery.

This compound is a synthetic intermediate whose value lies in the differential reactivity of its two halogen substituents. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 7-position, while leaving the chlorine atom at the 5-position intact for subsequent transformations. This inherent orthogonality makes it a powerful tool for the systematic construction of polysubstituted benzofuran derivatives, which are often explored as selective receptor modulators and enzyme inhibitors.

Chemical and Physical Properties

This compound is a solid compound at ambient temperature. While comprehensive experimental data on its physical properties is not widely published, key identifiers and computed properties are summarized below.

Core Identifiers and Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-5-chloro-1-benzofuran | [4] |

| CAS Number | 286836-07-5 | [4] |

| Molecular Formula | C₈H₄BrClO | [5] |

| Molecular Weight | 231.47 g/mol | [6] |

| Canonical SMILES | C1=COC2=C(C=C(C=C21)Cl)Br | |

| InChI Key | RPFUTTNAUKQRAC-UHFFFAOYSA-N | [4] |

| Appearance | Solid | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Computed Physical Properties

The following properties have been calculated using computational models and provide estimations of the molecule's behavior.

| Property | Value | Source |

| XLogP3-AA (LogP) | 3.6 | |

| Topological Polar Surface Area | 13.1 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is sparse, a robust and industrially scalable pathway can be proposed based on well-established benzofuran synthesis methodologies. A common and effective method involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. A similar two-step process has been patented for the synthesis of the parent 7-bromobenzofuran from o-bromophenol.[7]

The logical precursor for this compound is 2-Bromo-4-chlorophenol . The proposed synthesis is a two-step process:

-

Williamson Ether Synthesis: Reaction of 2-Bromo-4-chlorophenol with a two-carbon electrophile, such as 2-chloro-1,1-dimethoxyethane, under basic conditions to form the intermediate ether.

-

Acid-Catalyzed Cyclization: Treatment of the ether intermediate with a strong acid (e.g., phosphoric acid or polyphosphoric acid) promotes intramolecular electrophilic aromatic substitution, followed by dehydration to form the furan ring.

Detailed Experimental Protocol (Representative)

-

Step 1: Synthesis of 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane. To a solution of 2-Bromo-4-chlorophenol (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-chloro-1,1-dimethoxyethane (1.2 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring by TLC. After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate ether, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound. Add the crude 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane (1.0 eq) to polyphosphoric acid (PPA, 5-10 eq by weight). Heat the mixture with vigorous stirring to 120-140 °C for 4-6 hours. The reaction progress should be monitored by GC-MS. Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane or toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Applications

The primary utility of this compound in synthesis stems from the differential reactivity of its C-Br and C-Cl bonds. The C(7)-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex than the C(5)-Cl bond. This selectivity is the cornerstone of its application as a building block.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions allow for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 7-position.

Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For Suzuki-Miyaura couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand (e.g., SPhos, XPhos) and a carbonate or phosphate base is typically effective. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Protocol for a Representative Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of toluene and water.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Heat the mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated.

-

Purify the residue by flash column chromatography to yield the 7-aryl-5-chlorobenzofuran product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The molecule has four aromatic protons: two on the furan ring (H-2 and H-3) and two on the benzene ring (H-4 and H-6).

-

H-2 and H-3: These protons on the furan ring will appear as doublets due to coupling to each other. H-2 is adjacent to the ring oxygen and will typically be the most downfield of the furan protons, likely in the range of δ 7.6-7.8 ppm . H-3 will be slightly more upfield, likely around δ 6.8-7.0 ppm .

-

H-4 and H-6: These protons are on the benzene ring and will appear as doublets with a small meta-coupling constant. H-4 is flanked by the chloro group and the fused ring system, while H-6 is positioned between the chloro and bromo groups. Due to the strong deshielding effects of the adjacent halogens, H-6 is expected to be further downfield than H-4. Predicted shifts would be approximately δ 7.5-7.7 ppm for H-6 and δ 7.3-7.5 ppm for H-4 .

Summary of Predicted ¹H NMR (in CDCl₃):

-

δ ~7.6-7.8 (d, 1H)

-

δ ~7.5-7.7 (d, 1H)

-

δ ~7.3-7.5 (d, 1H)

-

δ ~6.8-7.0 (d, 1H)

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel chemical entities, particularly within medicinal chemistry. Its key feature is the differential reactivity of the C-Br and C-Cl bonds, which allows for selective, site-specific modifications via modern cross-coupling chemistry. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic route, and representative protocols for its application in Suzuki-Miyaura coupling. While a lack of public experimental spectral data is a current limitation, the predictive analysis and reactivity patterns discussed herein provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. This compound | 286836-07-5 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound - CAS:286836-07-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

Core Physical and Chemical Properties of 7-Bromo-5-chlorobenzofuran

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound built upon the benzofuran scaffold, a core structure prevalent in many biologically active molecules and natural products. As a synthetic building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its physical, chemical, and spectroscopic properties. This guide provides a consolidated overview of these characteristics, offering field-proven insights into its handling, characterization, and application. We will delve into its structural identity, core physical properties, computationally derived parameters relevant to drug discovery, and standard protocols for its analytical validation.

Compound Identification and Molecular Structure

Precise identification is the foundation of reproducible scientific research. This compound is cataloged under several identifiers, ensuring its unambiguous reference in procurement, publications, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 286836-07-5 | [1][2][3] |

| Molecular Formula | C₈H₄BrClO | [1][2][3][4] |

| Molecular Weight | 231.47 g/mol | [2][4][5] |

| IUPAC Name | 7-bromo-5-chloro-1-benzofuran | [1][2] |

| Synonyms | 5-chloro-7-bromobenzofuran, 7-bromo-5-chloro-benzofuran | [2][6] |

| InChI Key | RPFUTTNAUKQRAC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=COC2=C(C=C(C=C21)Cl)Br | [2] |

The molecular architecture, defined by the fusion of a furan ring with a dichlorobromobenzene ring system, dictates its reactivity and physical behavior.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state, melting/boiling points, and solubility are critical parameters that influence reaction conditions, purification strategies, and formulation development.

| Property | Value / Observation | Significance & Expert Insight |

| Physical Form | Solid at room temperature.[1] | Its solid state simplifies handling and weighing but requires dissolution for most synthetic applications. Purity can affect its appearance, which is typically an off-white or pale yellow solid. |

| Melting Point | Data not publicly available.[4][7] | The melting point is a crucial indicator of purity. A sharp melting range (typically <2 °C) suggests high purity. For a compound of this nature, a melting point determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is a primary characterization step (see Protocol 6.1). |

| Boiling Point | Data not publicly available.[4][7] | Due to its relatively high molecular weight and potential for decomposition at high temperatures, purification by distillation would likely require high vacuum conditions. Sublimation may be a viable alternative for small-scale purification. |

| Solubility | No quantitative data available. | Based on its structure (a rigid, largely non-polar aromatic system), it is expected to be insoluble in water but soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and moderately soluble in ethers and acetone. For biological assays, solubility in DMSO or DMF is critical for preparing concentrated stock solutions. |

Computational Properties for Drug Discovery

In silico-derived properties provide early-stage insights into a compound's potential pharmacokinetic behavior, guiding its prioritization in drug development pipelines. The following properties were computed by PubChem.[2]

| Computed Property | Value | Implication in Drug Development |

| XLogP3-AA | 3.6 | This value indicates high lipophilicity ("fat-loving"). It suggests good potential for membrane permeability but may also correlate with higher metabolic turnover and potential for non-specific binding. |

| Topological Polar Surface Area (TPSA) | 13.1 Ų | A TPSA below 60 Ų is often associated with good cell permeability and oral bioavailability. The low TPSA of this molecule is favorable from a drug-likeness perspective. |

| Hydrogen Bond Donor Count | 0 | The absence of hydrogen bond donors is a key feature influencing its lipophilicity and interaction profile, as it cannot act as a hydrogen bond donor in biological systems. |

| Hydrogen Bond Acceptor Count | 1 | The single furan oxygen can act as a hydrogen bond acceptor, providing a specific point for potential interactions with biological targets. |

| Rotatable Bond Count | 0 | The rigid, planar structure limits conformational flexibility. This can be advantageous for achieving high binding affinity and specificity to a target protein, as there is a lower entropic penalty upon binding. |

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with halogenated organic compounds.

-

Hazard Identification: this compound is classified as a warning-level hazard.[1] Key hazard statements include:

-

Recommended Handling:

-

Storage Conditions:

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential before its use in any application. The following diagram and protocols outline a standard characterization workflow.

Caption: Standard workflow for the analytical validation of a chemical reagent.

Experimental Protocols

The following sections provide generalized, yet robust, methodologies for determining the key physical and structural properties of this compound.

Protocol: Melting Point Determination

-

Objective: To determine the melting range of the compound as an indicator of purity.

-

Methodology:

-

Sample Preparation: Place a small, dry amount (2-3 mg) of the crystalline solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is required). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2. A pure compound will exhibit a sharp range.

-

Protocol: Structural Characterization by NMR and MS

-

Objective: To confirm the molecular structure and exact mass of the compound. While specific spectral data is not publicly available, this protocol outlines the standard procedure.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: The aromatic region (typically 7.0-8.5 ppm) should show distinct signals corresponding to the four protons on the benzofuran ring system. The chemical shifts and coupling patterns (doublets, singlets) will be unique to this specific substitution pattern.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon NMR spectrum.

-

Expected Signals: Eight distinct signals corresponding to the eight carbon atoms in the molecule are expected. Their chemical shifts will confirm the electronic environment of each carbon.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using a high-resolution mass spectrometer (HRMS) with an ESI or APCI source.

-

Expected Result: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The monoisotopic mass should correspond to the calculated exact mass of 229.91341 Da.[2]

-

-

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable intermediate in synthetic chemistry. Its high lipophilicity, low polar surface area, and rigid structure are notable features for applications in drug discovery. While experimental data for properties like melting and boiling points are not widely published, standard laboratory techniques can readily determine them. The provided protocols for handling, storage, and analytical characterization serve as a reliable guide for researchers to ensure the safe and effective use of this compound in their work.

References

- 1. This compound | 286836-07-5 [sigmaaldrich.com]

- 2. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound - CAS:286836-07-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. parchem.com [parchem.com]

- 7. 1146290-40-5|7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran|BLD Pharm [bldpharm.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 7-Bromo-5-chlorobenzofuran: Structure, Synthesis, and Applications

Executive Summary

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound built upon the privileged benzofuran scaffold. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The presence of two distinct halogens offers multiple, regioselective handles for further chemical modification through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed representative synthetic protocol, and its significance for professionals in drug discovery and chemical research.

Molecular Identity and Physicochemical Properties

This compound is systematically named 7-bromo-5-chloro-1-benzofuran.[1] Its structure consists of a bicyclic system where a furan ring is fused to a benzene ring, which is further substituted with a chlorine atom at position 5 and a bromine atom at position 7.

Molecular Structure

The structural arrangement of the atoms is crucial for its reactivity and interaction with biological targets.

Caption: 2D structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below, providing essential information for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 286836-07-5 | [2] |

| Molecular Formula | C₈H₄BrClO | [1] |

| Molecular Weight | 231.47 g/mol | [1] |

| IUPAC Name | 7-bromo-5-chloro-1-benzofuran | [1] |

| Appearance | Solid | |

| InChI Key | RPFUTTNAUKQRAC-UHFFFAOYSA-N | |

| SMILES | C1=COC2=C(C=C(C=C21)Cl)Br | [1] |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, room temperature |

Significance in Medicinal Chemistry and Drug Discovery

The benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs like the antiarrhythmic agent Amiodarone.[3] Benzofuran derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The specific utility of this compound stems from its defined halogenation pattern:

-

Orthogonal Reactivity: The bromine at C7 and chlorine at C5 possess different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond, allowing for sequential, site-selective functionalization. This is a cornerstone of modern synthetic strategy, enabling the construction of complex derivatives from a single starting material.

-

Modulation of Physicochemical Properties: The halogens are lipophilic and can enhance a molecule's ability to cross cell membranes. They can also engage in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a potential drug candidate.

This compound serves as a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[4]

Representative Synthetic Protocol

While numerous methods exist for benzofuran synthesis, a common and reliable approach involves the cyclization of a substituted phenol.[6] The following protocol is a representative two-step synthesis adapted from established methodologies for related halogenated benzofurans.[7]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: O-Alkylation of 2-Bromo-4-chlorophenol

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-chlorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: DMF is a polar aprotic solvent that facilitates SN2 reactions. K₂CO₃ is a mild base used to deprotonate the phenol, forming a phenoxide intermediate that is a potent nucleophile.

-

-

Reagent Addition: Add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-(2-bromo-4-chlorophenoxy)-2,2-dimethoxyethane.

Step 2: Acid-Catalyzed Cyclization

-

Reactor Setup: Place the crude intermediate from Step 1 into a round-bottom flask.

-

Acid Addition: Add polyphosphoric acid (PPA) or concentrated phosphoric acid (H₃PO₄) as the cyclizing agent and solvent.[7]

-

Causality: The strong acid protonates one of the methoxy groups of the acetal, which then leaves as methanol. The resulting oxonium ion is a powerful electrophile that attacks the aromatic ring at the position ortho to the ether linkage (electrophilic aromatic substitution), leading to cyclization. A subsequent elimination of the second methanol molecule yields the aromatic furan ring.

-

-

Reaction: Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. A precipitate should form.

-

Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. While experimental spectra are not publicly available, the expected characteristics can be predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show four distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The two protons on the furan ring (at C2 and C3) will appear as doublets. The two remaining protons on the benzene ring (at C4 and C6) will also appear as distinct signals, likely singlets or narrow doublets due to the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, confirming the overall carbon framework.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25), the molecular ion will appear as a cluster of peaks (M, M+2, M+4), providing definitive confirmation of the presence of one bromine and one chlorine atom. The calculated exact mass is 229.91341 Da.[1]

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

A Technical Guide to 7-Bromo-5-chlorobenzofuran: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reactive sites for further derivatization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional organic materials. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic details, and its established role in drug development. The content is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling and application of this versatile scaffold.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and regulatory compliance. This compound is systematically named according to IUPAC conventions, with its structure and key identifiers summarized below.

The IUPAC name for the compound is 7-bromo-5-chloro-1-benzofuran .[1] The numbering of the benzofuran ring system prioritizes the heteroatom (oxygen), which is assigned position 1.

| Identifier | Value | Source |

| IUPAC Name | 7-bromo-5-chloro-1-benzofuran | [1] |

| CAS Number | 286836-07-5 | [1] |

| Molecular Formula | C₈H₄BrClO | |

| Canonical SMILES | C1=COC2=C(C=C(C=C21)Cl)Br | [1] |

| InChIKey | RPFUTTNAUKQRAC-UHFFFAOYSA-N | [1] |

| Synonyms | 5-chloro-7-bromobenzofuran, 7-bromo-5-chlorobenzo[b]furan | [2] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 231.47 g/mol | [1] |

| Physical Form | Solid, white to yellow | |

| Storage Conditions | Room temperature, sealed in a dry environment | |

| Purity (Typical) | ≥95% |

Global Harmonized System (GHS) Hazard Profile

The compound is classified with the following hazards, requiring appropriate personal protective equipment (PPE) during handling.[1]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Synthesis and Mechanistic Insights

The synthesis of substituted benzofurans often proceeds through a multi-step sequence involving the formation of a key ether linkage followed by an intramolecular cyclization. A robust and scalable method adapted from established literature procedures for similar halogenated benzofurans is presented below.[3] This two-step process avoids the use of heavy metal catalysts, which simplifies purification and reduces environmental impact.[3]

Proposed Synthetic Pathway

The synthesis initiates from the commercially available precursor, 2-bromo-4-chlorophenol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2,2-Dimethoxyethoxy)-2-bromo-4-chlorobenzene (Williamson Ether Synthesis)

-

To a stirred solution of 2-bromo-4-chlorophenol (1.0 eq) in N,N-Dimethylformamide (DMF, 5 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 2-bromo-1,1-dimethoxyethane (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Causality Insight: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile. DMF is an ideal polar aprotic solvent that promotes the subsequent Sₙ2 reaction with the electrophilic bromoacetaldehyde dimethyl acetal.

-

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Acid-Catalyzed Cyclization)

-

Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) (10x weight of substrate).

-

Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

-

Causality Insight: The strong acid protonates one of the methoxy groups of the acetal, which is then eliminated as methanol. The resulting oxonium ion is a potent electrophile that undergoes an intramolecular electrophilic aromatic substitution with the activated benzene ring, followed by elimination of a second methanol molecule to form the furan ring.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with dichloromethane (DCM, 3x volumes).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Medicinal Chemistry and Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Halogenation of this core, as seen in this compound, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]

-

Scaffold for Bioactive Molecules: Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and neurological effects.[4][5][7] The specific substitution pattern of this compound makes it an ideal starting point for creating libraries of novel compounds for high-throughput screening.

-

Key Intermediate: This molecule is primarily used as a key intermediate in the synthesis of more complex pharmaceuticals.[8] The bromine atom at the 7-position is particularly useful for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chloro and furan ring atoms can be targeted for other modifications. Derivatives such as Ethyl this compound-2-carboxylate are commercially available, highlighting its role as a foundational building block.[9]

-

Modulation of Drug Properties: The inclusion of both chlorine and bromine atoms can enhance membrane permeability, improve metabolic stability, and facilitate specific binding interactions with target proteins through halogen bonding.[6] This dual-halogen pattern offers a strategic advantage in the rational design of potent and selective therapeutic agents.

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for the drug discovery and development sector. Its robust synthesis, well-defined chemical properties, and versatile reactivity profile make it an essential tool for medicinal chemists. The continued exploration of derivatives built from this scaffold is expected to yield novel therapeutic agents targeting a wide array of diseases.

References

- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid [myskinrecipes.com]

- 9. Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | 1823331-46-9 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Use of 7-Bromo-5-chlorobenzofuran

Introduction

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern makes it a key intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional organic materials.[1] The presence of both bromine and chlorine atoms on the benzofuran scaffold provides distinct reactive handles for selective functionalization, for instance, through metal-catalyzed cross-coupling reactions.[2][3]

However, the very features that make this compound chemically useful—the halogenated aromatic system—also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety, handling, and risk mitigation strategies for this compound, designed for researchers, chemists, and drug development professionals. The protocols and insights herein are synthesized from safety data sheets, peer-reviewed literature, and established laboratory safety principles to ensure a self-validating system of operational safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The primary risks are associated with its acute toxicity and irritant properties. A formal risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Classification and Core Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:[4][5]

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

The causality behind these hazards lies in the molecule's ability to react with biological macromolecules. As a halogenated aromatic compound, it can interfere with cellular processes upon absorption, and its crystalline, dusty nature increases the risk of inhalation and subsequent irritation to the respiratory tract.

Physicochemical and Reactivity Profile

Understanding the compound's physical state and chemical stability is critical for anticipating its behavior in the laboratory.

| Property | Value | Source |

| CAS Number | 286836-07-5 | [4][5] |

| Molecular Formula | C₈H₄BrClO | [4][5] |

| Molecular Weight | 231.47 g/mol | [5] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room Temperature (in a dry environment) | [4] |

1.2.1 Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, and amines.[6]

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Bases: May promote dehydrohalogenation or other decomposition reactions, especially at elevated temperatures.

-

Amines: Can participate in nucleophilic substitution reactions.

1.2.2 Thermal Decomposition Hazards

While stable under recommended storage conditions, halogenated aromatic compounds can decompose at elevated temperatures, such as those encountered in fires or high-temperature reactions. The thermal decomposition of brominated aromatic compounds can generate highly toxic and corrosive byproducts.[3][7] Key hazardous decomposition products include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr) and Hydrogen chloride (HCl)

-

Other brominated and chlorinated aromatic compounds, potentially including polybrominated dibenzofurans (PBDFs).[7][8]

The potential for generating these hazardous substances is a critical consideration for fire safety and for designing high-temperature experiments. The presence of bromine atoms in the molecule can inhibit complete combustion, leading to the formation of these products of incomplete combustion.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust particles and vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be located in an area free from disruptive cross-drafts.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the compound is harmful in contact with skin, double-gloving is recommended for transfers of the solid. Always inspect gloves for tears or degradation before and during use, and wash hands thoroughly after removal.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is advisable. Full-length pants and closed-toe shoes are required.

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used by trained emergency response personnel.

Caption: PPE Selection Workflow for this compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for ensuring consistent and safe laboratory practice.

Protocol for Weighing and Transferring Solid Compound

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).

-

Don PPE: Put on all required PPE as outlined in Section 2.2.

-

Tare Container: Place a tared weigh boat on an analytical balance inside the fume hood.

-

Transfer: Carefully open the primary container of this compound. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

-

Seal and Clean: Securely close the primary container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the container, the spatula, and the balance surface. Dispose of the wipe in a designated hazardous waste bag.

-

Transport: Place the weigh boat containing the compound into a labeled, sealed secondary container (e.g., a beaker covered with paraffin film) for transport to the reaction vessel.

Storage and Segregation

-

Primary Container: Always store the compound in its original, clearly labeled container. Keep the container tightly sealed to prevent exposure to moisture and air.

-

Storage Location: Store in a cool, dry, and well-ventilated area designated for toxic and irritant solids.

-

Segregation: Do not store with incompatible materials, particularly strong bases and oxidizing agents. Store away from foodstuff containers.[2]

Section 4: Emergency Procedures

Pre-planning for emergencies is a non-negotiable aspect of laboratory safety.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of running water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response depends on the scale of the spill.

4.2.1 Minor Spill (Contained within a Fume Hood)

-

Alert: Alert personnel in the immediate vicinity.

-

Isolate: Keep the fume hood sash as low as possible.

-

Protect: Ensure you are wearing appropriate PPE, including double gloves.

-

Clean: Cover the spill with a dry absorbent material (e.g., vermiculite or sand). Do NOT use water.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid generating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal the container and manage it as hazardous waste according to institutional guidelines.

4.2.2 Major Spill (Outside of a Fume Hood)

-

Evacuate: Immediately evacuate the laboratory, alerting others as you leave. Close the doors to the affected area.

-

Notify: From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill (location, chemical name, estimated quantity).

-

Isolate: Prevent entry into the contaminated area.

-

Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.

Caption: Decision Tree for Spill Response Procedures.

Section 5: Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated solids, including used PPE (gloves, wipes), absorbent materials from spills, and empty containers, in a dedicated, clearly labeled, and sealable hazardous waste container.

-

Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Labeling and Storage: Ensure all waste containers are labeled with "Hazardous Waste" and a full list of their contents. Store waste containers in a designated satellite accumulation area until they are collected by trained personnel for final disposal.

-

Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health & Safety department for specific guidelines.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

- 4. This compound | 286836-07-5 [sigmaaldrich.com]

- 5. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 7-Bromo-5-chlorobenzofuran: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of 7-Bromo-5-chlorobenzofuran

I. Physicochemical Properties and Predicted Solubility Behavior

This compound is a solid at room temperature.[4] Its molecular structure, featuring a benzofuran core with bromine and chlorine substituents, dictates its interactions with solvents.

Molecular Structure Analysis:

-

Benzofuran Core: The fused benzene and furan rings create a largely aromatic and non-polar backbone.

-

Halogen Substituents: The presence of bromine and chlorine atoms introduces polarity to the molecule due to their electronegativity. This also increases the molecular weight to approximately 231.48 g/mol .[5]

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses a hydrogen bond acceptor in the furan's oxygen atom.[6]

Based on these features, the principle of "like dissolves like" provides a foundational prediction of its solubility. Benzofuran itself is noted to be miscible with common organic solvents like benzene, petroleum ether, ethanol, and ether, while being insoluble in water.[7][8] The halogenation in this compound is expected to slightly increase its polarity compared to the parent benzofuran.

Predicted Solubility:

-

High Solubility: Expected in non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions and dipole-dipole interactions.

-

Moderate to High Solubility: Expected in polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone) which can engage in dipole-dipole interactions.

-

Lower Solubility: Expected in polar protic solvents (e.g., methanol, ethanol), where the solvent's strong hydrogen bonding network might be only weakly disrupted by the solute.

-

Negligible Solubility: Expected in highly polar solvents like water, a common characteristic for many benzofuran derivatives.[9]

II. Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, empirical determination is necessary. The following protocol outlines a robust method for measuring the solubility of this compound in a chosen organic solvent.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Steps:

-

Preparation of Saturated Solution:

-

To a series of vials, add an excess amount of solid this compound (enough to ensure that some solid remains undissolved).

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sampling and Filtration:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

-

Quantification by HPLC:

-

Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations.

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the HPLC mobile phase).

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

III. Tabulated Solubility Predictions

While empirical data is the gold standard, the following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by solvent type. This serves as a practical starting point for solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aromatic | Toluene, Benzene | High | Favorable π-π stacking and van der Waals interactions with the aromatic core of the solute. |

| Chlorinated | Dichloromethane, Chloroform | High | Similar polarities and strong dipole-dipole interactions between C-Cl/C-Br and C-Cl bonds. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate to High | Good balance of polarity to interact with the halogenated benzofuran without a strong H-bonding network. |

| Ethers | Diethyl Ether | Moderate | The ether oxygen can interact with the solute, but the non-polar alkyl chains limit overall polarity. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The solvent's strong hydrogen bonding network is a barrier to dissolution for non-H-bonding solutes. |

| Hydrocarbons | Hexane, Heptane | Low | Insufficient polarity to effectively solvate the polar regions of the this compound molecule. |

IV. Conclusion and Best Practices

Understanding the solubility of this compound is a foundational step for its effective use in research and development. While specific quantitative data is not widely published, a combination of theoretical prediction based on molecular structure and a systematic experimental approach provides a reliable path forward. For researchers, it is recommended to start with solvents predicted to have high solubility, such as dichloromethane or toluene, for applications like reaction media and purification via column chromatography. For recrystallization, a solvent system where the compound has moderate solubility at room temperature and high solubility when heated is ideal. The provided experimental protocol offers a standardized method to generate this critical data in-house, ensuring reproducibility and advancing the application of this versatile chemical scaffold.

References

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 286836-07-5 [sigmaaldrich.cn]

- 5. chemwhat.com [chemwhat.com]

- 6. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Reactivity Studies of 7-Bromo-5-chlorobenzofuran: A Scaffold for Chemoselective Functionalization

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound poised to serve as a versatile building block in medicinal chemistry and materials science. Its structure is distinguished by the presence of two different halogen atoms—bromine and chlorine—on the aromatic portion of the benzofuran core. This guide elucidates the principle of chemoselectivity inherent to this substitution pattern, wherein the carbon-bromine (C-Br) bond at the C-7 position exhibits significantly greater reactivity than the carbon-chlorine (C-Cl) bond at the C-5 position. We provide an in-depth exploration of key transformations that leverage this reactivity differential, including palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and selective Grignard reagent formation. Furthermore, potential isomerization pathways, such as the halogen dance reaction, are discussed. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and the causal logic behind methodological choices for researchers aiming to strategically functionalize this promising scaffold.

Introduction to this compound

The benzofuran motif is a core component of numerous natural products and pharmacologically active compounds.[1][2] The strategic introduction of halogen atoms provides synthetic handles for diversification through modern cross-coupling chemistry. This compound offers two distinct reactive sites, enabling programmed, stepwise elaboration of the molecular framework.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source |

| IUPAC Name | 7-bromo-5-chloro-1-benzofuran | [3] |

| CAS Number | 286836-07-5 | [4] |

| Molecular Formula | C₈H₄BrClO | [3] |

| Molecular Weight | 231.47 g/mol | [3] |

| InChIKey | RPFUTTNAUKQRAC-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=COC2=C(C=C(C=C21)Cl)Br | [3] |

| Hazard Statements | H302, H315, H319, H335 | [3] |

The Principle of Chemoselectivity: Exploiting the C-Br/C-Cl Reactivity Differential

The utility of this compound as a synthetic intermediate is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The energy required for this step is directly related to the bond dissociation energy of the C-X bond.

The established reactivity trend for aryl halides is: C-I > C-Br > C-OTf > C-Cl .[5][6]

The C-Br bond is weaker and therefore more susceptible to oxidative addition than the more robust C-Cl bond.[5] This intrinsic difference allows for the selective functionalization at the C-7 position while leaving the C-5 chloro-substituent intact for subsequent transformations. This principle has been demonstrated in related systems where a C-Br bond is selectively coupled in the presence of a C-F or C-Cl bond.[7][8][9]

Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds.[9] For this compound, these reactions are expected to proceed with high selectivity at the C-7 bromide.

Mechanistic Overview of Cross-Coupling

The catalytic cycle for reactions like Suzuki and Buchwald-Hartwig coupling generally follows a consistent pathway involving a palladium catalyst.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide, offering a robust method for creating biaryl structures or introducing alkyl/vinyl groups.[10][11]

For coupling at the C-7 position of this compound, a standard palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ with a suitable phosphine ligand is effective.[11][12] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid partner in the transmetalation step.[10]

This protocol is adapted from established procedures for aryl bromides.[5][9]

-

Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 231.5 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL), via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling amines with aryl halides.[13][14][15] This reaction has broad functional group tolerance and has largely replaced harsher classical methods.[13]

The success of the Buchwald-Hartwig amination hinges on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step.[15][16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.[17]

This protocol is based on state-of-the-art systems for aryl bromides.[15][16]

-

Vessel Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

-

Reactant Addition: Add this compound (1.0 mmol, 231.5 mg) and the desired primary or secondary amine (1.2 mmol).

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg).

-

Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add degassed, anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Organometallic Transformations via Halogen-Metal Exchange

Creating an organometallic species from an aryl halide transforms the carbon atom from an electrophilic to a nucleophilic center, opening a different avenue for C-C bond formation.

Selective Grignard Reagent Formation

Grignard reagents are powerful nucleophiles formed by reacting an organic halide with magnesium metal.[18] Given the C-Br/C-Cl reactivity differential, Grignard formation is expected to occur exclusively at the C-7 position.

The formation of a Grignard reagent is often subject to an induction period, which can be overcome by using activating agents like iodine or 1,2-dibromoethane.[18] The reaction must be conducted under strictly anhydrous conditions in an ether solvent (e.g., THF, diethyl ether), as Grignard reagents are rapidly destroyed by water.[18]

This protocol is a standard procedure for preparing Grignard reagents.[18][19]

-

Apparatus Setup: Assemble a three-neck round-bottom flask, fitted with a reflux condenser and a dropping funnel, under an argon atmosphere. Flame-dry all glassware before use.

-

Magnesium Activation: Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Add a small crystal of iodine and a few drops of 1,2-dibromoethane in anhydrous tetrahydrofuran (THF, 1 mL) and gently warm until the iodine color dissipates and bubbling is observed.

-

Reagent Addition: Dissolve this compound (1.0 mmol, 231.5 mg) in anhydrous THF (5 mL) and add it to the dropping funnel. Add the solution dropwise to the activated magnesium at a rate that maintains a gentle reflux.

-

Formation: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent, 7-(magnesiobromo)-5-chlorobenzofuran, is indicated by the formation of a gray, cloudy solution.

-

Electrophilic Quench: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of an electrophile (e.g., benzaldehyde, 1.0 mmol, 106 mg) in anhydrous THF (2 mL).

-

Work-up: After stirring for 1 hour at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Potential Isomerization Pathways: The Halogen Dance Reaction

Under certain basic conditions, a halogen atom can migrate across an aromatic or heteroaromatic ring. This is known as the "halogen dance" reaction.[20]

Mechanism and Driving Forces

The halogen dance is typically initiated by deprotonation of the aromatic ring by a strong, non-nucleophilic base (e.g., lithium amide bases) to form an aryllithium species.[20] This intermediate can then induce a halogen transfer from another molecule of the starting material, leading to a rearranged product. The reaction is thermodynamically driven, favoring the formation of the most stable organometallic intermediate.[20] For benzofuran systems, this reaction has been observed and can lead to functionalization at otherwise inaccessible positions.[21][22]

Implications for Synthesis

While a powerful tool, the halogen dance can also be an unintended side reaction.[23] When performing reactions with strong bases, particularly organolithiums or lithium amides, researchers should be aware of this potential rearrangement. Careful analysis of the product mixture is necessary to confirm that the desired regiochemistry has been maintained. Conversely, this reactivity could be intentionally exploited to synthesize novel isomers that are not accessible through direct methods.

Summary and Future Outlook

This compound is a highly valuable synthetic intermediate due to the pronounced reactivity difference between its C-7 bromine and C-5 chlorine atoms. This guide has detailed the foundational strategies for its selective functionalization.

-

Palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) provide reliable and high-yielding methods for installing new C-C and C-N bonds at the C-7 position.

-

Halogen-metal exchange to form a Grignard reagent offers a complementary approach, transforming the C-7 position into a potent nucleophile for reaction with a wide range of electrophiles.

-

The potential for halogen dance rearrangements under strongly basic conditions presents both a challenge to be controlled and an opportunity for novel synthetic design.

Future studies should focus on expanding the scope of these reactions to a wider array of coupling partners and exploring the subsequent functionalization of the C-5 chloro-substituent. The development of one-pot, sequential cross-coupling procedures would further enhance the synthetic utility of this versatile building block, accelerating the discovery of new chemical entities in drug development and materials science.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:286836-07-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 8. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. Grignard reagent - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. baranlab.org [baranlab.org]

An In-depth Technical Guide on the Stability of 7-Bromo-5-chlorobenzofuran Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7-Bromo-5-chlorobenzofuran is a key heterocyclic scaffold prevalent in numerous pharmacologically active compounds and functional materials. Understanding its chemical stability, particularly under acidic conditions encountered during synthesis, formulation, and biological processes, is paramount for ensuring the integrity, safety, and efficacy of resulting products. This technical guide provides a comprehensive examination of the stability of this compound in acidic environments. We will delve into the underlying chemical principles governing its stability, propose potential degradation pathways based on established benzofuran chemistry, and provide detailed, field-proven experimental protocols for assessing its stability under forced degradation conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to confidently handle and evaluate this important chemical entity.

Introduction: The Significance of the Benzofuran Scaffold